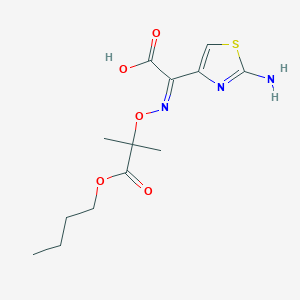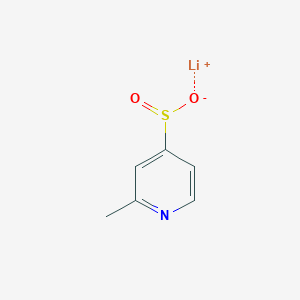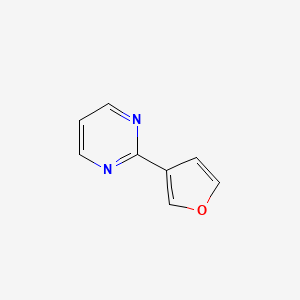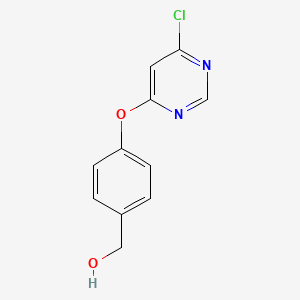
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid is a complex organic compound that features a thiazole ring, an amino group, and an oxime ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Formation of the Oxime Ester: The oxime ester is formed by reacting the corresponding ketone with hydroxylamine, followed by esterification with the appropriate alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the oxime ester.
Reduction: Reduction reactions can target the oxime ester, converting it to the corresponding amine.
Substitution: The amino group and the thiazole ring can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted thiazole derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its thiazole ring is a common motif in many bioactive molecules, making it a valuable scaffold for drug development.
Industry
Industrially, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The oxime ester can undergo hydrolysis, releasing active intermediates that further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid
- (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-methoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid
Uniqueness
What sets (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. The butoxy group, in particular, may enhance its lipophilicity, improving its interaction with lipid membranes and potentially increasing its bioavailability.
Eigenschaften
Molekularformel |
C13H19N3O5S |
|---|---|
Molekulargewicht |
329.37 g/mol |
IUPAC-Name |
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid |
InChI |
InChI=1S/C13H19N3O5S/c1-4-5-6-20-11(19)13(2,3)21-16-9(10(17)18)8-7-22-12(14)15-8/h7H,4-6H2,1-3H3,(H2,14,15)(H,17,18)/b16-9- |
InChI-Schlüssel |
AVVPTBBEOCELJI-SXGWCWSVSA-N |
Isomerische SMILES |
CCCCOC(=O)C(C)(C)O/N=C(/C1=CSC(=N1)N)\C(=O)O |
Kanonische SMILES |
CCCCOC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B13112767.png)

